

Application Notes and Protocols: Biological Activity of Benzofuran-2,3-dione Derivatives

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Compound of Interest

Compound Name: **Benzofuran-2,3-dione**

Cat. No.: **B1329812**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of **Benzofuran-2,3-dione** derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document details their anticancer, antimicrobial, and enzyme inhibitory activities, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Anticancer Activity

Benzofuran-2,3-dione derivatives, particularly isatin-benzofuran hybrids, have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected **Benzofuran-2,3-dione** and related benzofuran derivatives, presenting their half-maximal inhibitory concentrations (IC_{50}) against various cancer cell lines.

Compound ID/Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
Benzofuran-chalcone derivative (4g)	HCC1806 (Breast)	5.93	[1]
Benzofuran-chalcone derivative (4g)	HeLa (Cervical)	5.61	[1]
Benzofuran-chalcone derivative (4n)	HeLa (Cervical)	3.18	[1]
Benzofuran-chalcone derivative (4l)	A549 (Lung)	6.27	[1]
Benzofuran-isatin hybrid (8)	HePG2 (Liver)	11-17	[2]
Benzofuran-isatin hybrid (8)	PC3 (Prostate)	11-17	[2]
Benzofuran-isatin hybrid (9)	HeLa (Cervical)	6.55-13.14	[2]
Benzofuran-isatin hybrid (11)	MCF-7 (Breast)	4-8.99	[2]
Halogenated Benzofuran derivative (1)	K562 (Leukemia)	5	[3]
Halogenated Benzofuran derivative (1)	HL60 (Leukemia)	0.1	[3]
3-Oxadiazolylbenzofuran (14c)	HCT116 (Colon)	3.27	[4]
Benzofuran-2-carboxamide (50g)	A549 (Lung)	0.57	[4]

Benzofuran-2-carboxamide (50g)	HCT-116 (Colon)	0.87	[4]
Oxindole-benzofuran hybrid (22f)	MCF-7 (Breast)	2.27	[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of **Benzofuran-2,3-dione** derivatives on cancer cells.

Materials:

- **Benzofuran-2,3-dione** derivative stock solution (in DMSO)
- Human cancer cell line of interest
- Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
- 96-well flat-bottom microplates
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the **Benzofuran-2,3-dione** derivative in complete culture medium.
 - Remove the old medium from the wells and add 100 μ L of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
 - Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Addition and Incubation:
 - After the incubation period, add 20 μ L of MTT solution to each well.
 - Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium from each well.
 - Add 150 μ L of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
 - Gently shake the plate for 15 minutes to ensure complete dissolution.
- Absorbance Measurement:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:

- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
- Plot a dose-response curve and determine the IC_{50} value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Benzofuran-2,3-dione derivatives have shown promising activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected **Benzofuran-2,3-dione** and related benzofuran derivatives, presenting their Minimum Inhibitory Concentrations (MIC) against various microorganisms.

Compound ID/Class	Microorganism	MIC (µg/mL)	Reference
Aza-benzofuran (1)	Salmonella typhimurium	12.5	[5]
Aza-benzofuran (1)	Staphylococcus aureus	12.5	[5]
Aza-benzofuran (1)	Escherichia coli	25	[5]
Oxa-benzofuran (6)	Penicillium italicum	12.5	[5]
Oxa-benzofuran (6)	Colletotrichum musae	12.5-25	[5]
Benzofuran amide (6a)	Bacillus subtilis	6.25	[6]
Benzofuran amide (6b)	Staphylococcus aureus	6.25	[6]
Benzofuran amide (6f)	Escherichia coli	6.25	[6]
Hydrophobic benzofuran analog	Methicillin-resistant S. aureus	0.39-3.12	[7]
Benzofuran derivative (M5i)	Candida albicans	25	[8]
Benzofuran derivative (M5a)	Enterococcus faecalis	50	[8]

Experimental Protocols

This method is used for the preliminary screening of the antimicrobial activity of **Benzofuran-2,3-dione** derivatives.

Materials:

- **Benzofuran-2,3-dione** derivative solution
- Bacterial or fungal strains

- Nutrient agar or specific agar medium (e.g., Mueller-Hinton agar)
- Sterile Petri dishes
- Sterile cork borer (6-8 mm diameter)
- Micropipette
- Incubator

Procedure:

- Preparation of Inoculum:
 - Prepare a fresh overnight culture of the test microorganism in a suitable broth.
 - Adjust the turbidity of the culture to 0.5 McFarland standard.
- Inoculation of Agar Plates:
 - Pour the molten agar into sterile Petri dishes and allow it to solidify.
 - Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.
- Well Preparation and Compound Addition:
 - Aseptically create wells in the agar using a sterile cork borer.
 - Add a defined volume (e.g., 50-100 μ L) of the **Benzofuran-2,3-dione** derivative solution into each well.
 - Include a positive control (standard antibiotic) and a negative control (solvent used to dissolve the compound).
- Incubation:
 - Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.

- Observation and Measurement:
 - After incubation, observe the plates for a zone of inhibition (a clear area around the well where microbial growth is inhibited).
 - Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

Materials:

- **Benzofuran-2,3-dione** derivative stock solution
- Bacterial or fungal strains
- Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)
- Sterile 96-well round-bottom microplates
- Multichannel pipette

Procedure:

- Preparation of Compound Dilutions:
 - Add 100 μ L of sterile broth to all wells of a 96-well plate.
 - Add 100 μ L of the compound's stock solution to the first well and mix well.
 - Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the plate. Discard 100 μ L from the last well.
- Inoculum Preparation and Addition:
 - Prepare an inoculum of the test microorganism and adjust its concentration to approximately 5×10^5 CFU/mL in the appropriate broth.
 - Add 100 μ L of the prepared inoculum to each well, resulting in a final volume of 200 μ L.

- Controls:
 - Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
- Incubation:
 - Incubate the plate at the appropriate temperature for 18-24 hours.
- MIC Determination:
 - After incubation, visually inspect the wells for turbidity.
 - The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition

Benzofuran-2,3-dione derivatives have been investigated as inhibitors of various enzymes, which is a key aspect of their therapeutic potential.

Quantitative Enzyme Inhibition Data

The following table presents the IC_{50} values of selected benzofuran derivatives against specific enzymes.

Compound ID/Class	Enzyme Target	IC ₅₀	Reference
Benzofuran derivative (7e)	SIRT2	3.81 μM	[9]
Aza-benzofuran (1)	Nitric Oxide Synthase (iNOS)	17.31 μM	[5]
Benzofuran-isatin hybrid (8)	PI3K α	4.1 μM	[2]
Benzofuran-isatin hybrid (9)	PI3K α	7.8 μM	[2]
Benzofuran-chalcone derivative (5c)	VEGFR-2	1.07 nM	[10]
Benzofuran-chalcone derivative (6d)	VEGFR-2	0.001 μM	[11]
Oxindole-benzofuran hybrid (22d)	CDK2	37.77 nM	[4]
Oxindole-benzofuran hybrid (22d)	GSK-3 β	32.09 nM	[4]
Benzofuran derivative	mTORC1	-	[12]

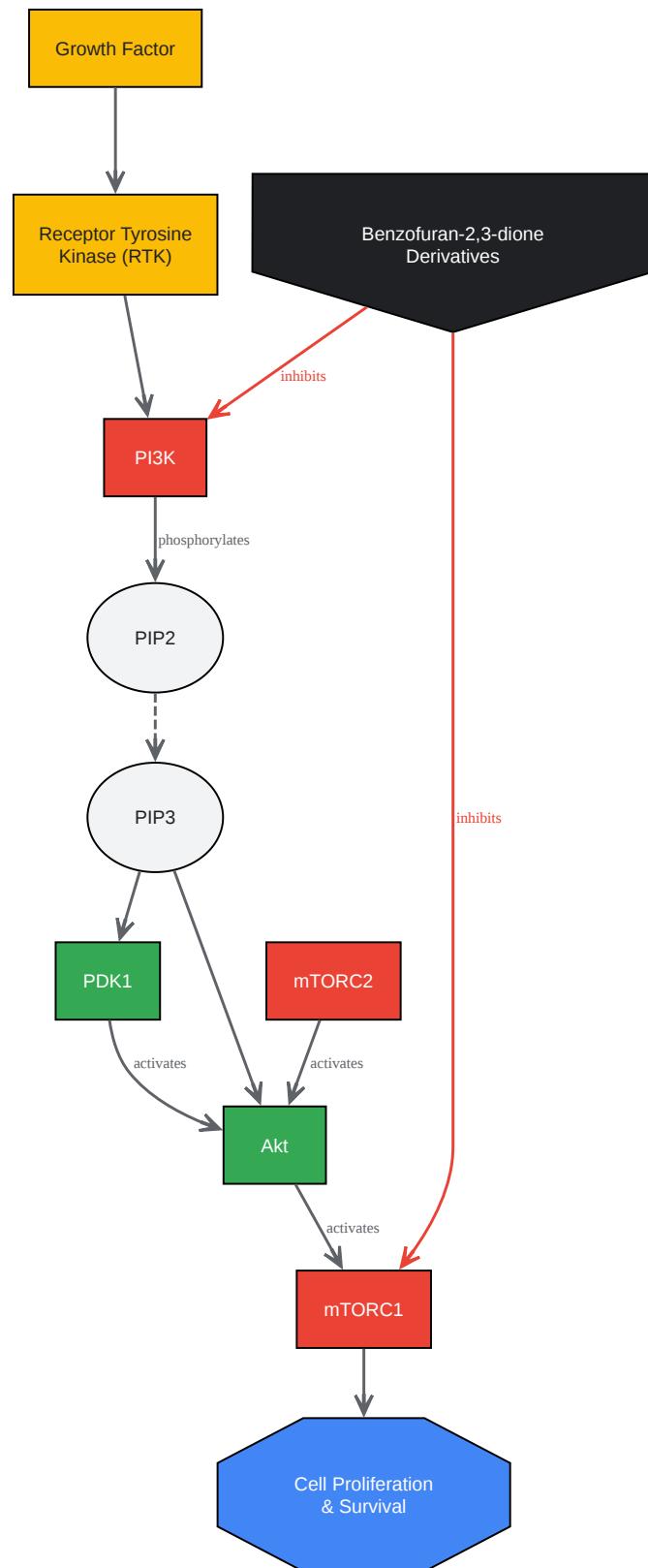
Signaling Pathways and Mechanisms of Action

The anticancer activity of **Benzofuran-2,3-dione** derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Two prominent pathways targeted by these compounds are the PI3K/Akt/mTOR and VEGFR-2 signaling pathways.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers.[13][14] **Benzofuran-2,3-**

dione derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.[12][15][16]

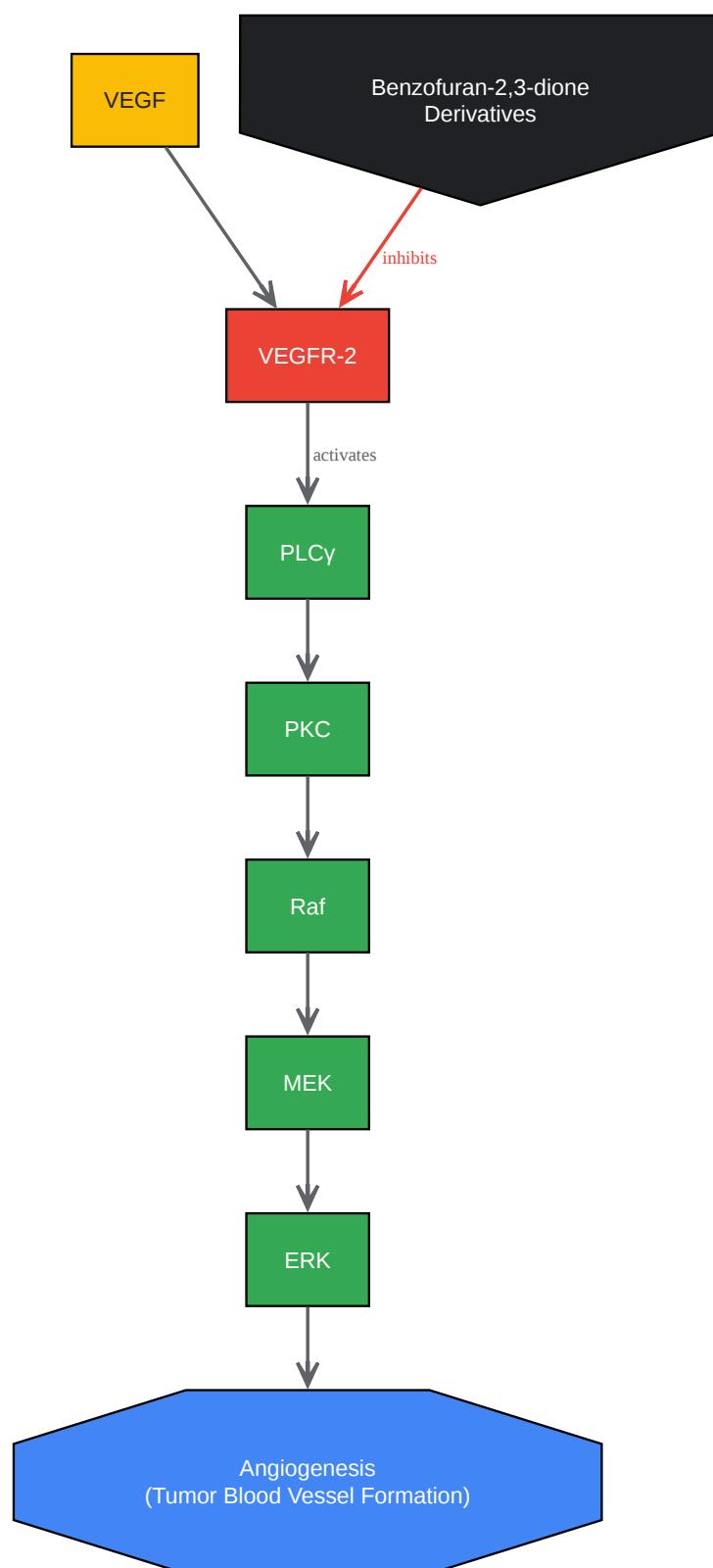


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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by **Benzofuran-2,3-dione** derivatives.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17] By inhibiting VEGFR-2, **Benzofuran-2,3-dione** derivatives can disrupt the tumor blood supply, thereby impeding its growth.[1][10][11][18][19]

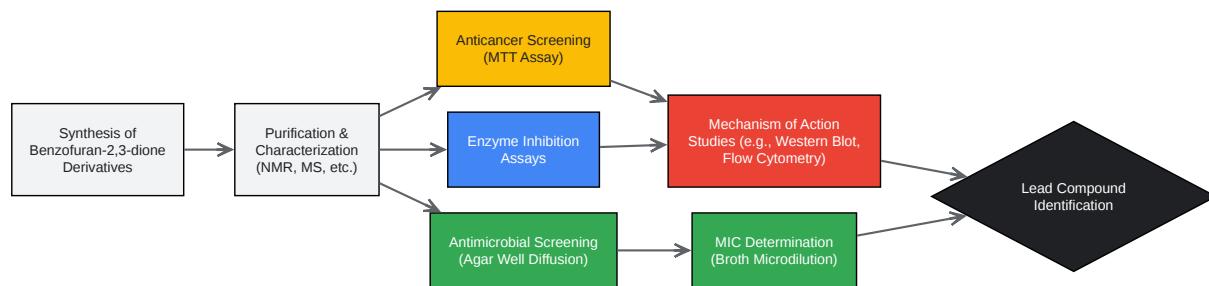


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Caption: Inhibition of the VEGFR-2 signaling pathway by **Benzofuran-2,3-dione** derivatives.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of **Benzofuran-2,3-dione** derivatives.



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Caption: General workflow for the biological evaluation of **Benzofuran-2,3-dione** derivatives.

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